molecular formula C144H152Cl8O16 B6288724 4-Chlorobutyloxybenzyloxycalix[8]arene CAS No. 2223113-36-6

4-Chlorobutyloxybenzyloxycalix[8]arene

Cat. No. B6288724
CAS RN: 2223113-36-6
M. Wt: 2422.3 g/mol
InChI Key: MORVRNRWIZPXCC-UHFFFAOYSA-N
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Description

4-Chlorobutyloxybenzyloxycalix[8]arene (4-CBBC) is a polycyclic aromatic hydrocarbon (PAH) that has been studied extensively due to its unique chemical structure and potential applications in scientific research. 4-CBBC is an aromatic compound with an octahedral structure, consisting of eight benzene rings connected by four chlorobutyloxy groups. 4-CBBC has been found to possess a variety of properties and applications, including being used as a catalyst in organic synthesis, as a fluorescent dye, and as a fluorescent probe for detection of reactive oxygen species (ROS).

Scientific Research Applications

4-Chlorobutyloxybenzyloxycalix[8]arene has a variety of potential applications in scientific research. It has been used as a fluorescent dye to label proteins, as a fluorescent probe for detection of reactive oxygen species (ROS), and as a catalyst in organic synthesis. 4-Chlorobutyloxybenzyloxycalix[8]arene has also been studied for its potential use in bioimaging, drug delivery, and cancer therapy.

Mechanism Of Action

The mechanism of action of 4-Chlorobutyloxybenzyloxycalix[8]arene is not yet fully understood, but it is believed to be related to its unique chemical structure. 4-Chlorobutyloxybenzyloxycalix[8]arene is an aromatic compound with an octahedral structure, consisting of eight benzene rings connected by four chlorobutyloxy groups. It is believed that the presence of the chlorobutyloxy groups on the molecule increases its solubility in water, allowing it to interact with cell membranes and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chlorobutyloxybenzyloxycalix[8]arene are not yet fully understood. However, it has been shown to interact with cell membranes, suggesting that it may have an effect on cell signaling pathways. Additionally, 4-Chlorobutyloxybenzyloxycalix[8]arene has been found to have antioxidant activity, suggesting it may be beneficial in protecting cells from oxidative damage.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Chlorobutyloxybenzyloxycalix[8]arene in laboratory experiments include its low cost, easy availability, and wide range of potential applications. Additionally, 4-Chlorobutyloxybenzyloxycalix[8]arene has been found to be relatively non-toxic, making it safe to use in laboratory experiments. The main limitation of 4-Chlorobutyloxybenzyloxycalix[8]arene is that its mechanism of action is not yet fully understood, making it difficult to predict its effects in different contexts.

Future Directions

The potential future directions for 4-Chlorobutyloxybenzyloxycalix[8]arene research include further investigation into its mechanism of action, its effects on cell signaling pathways, and its potential applications in bioimaging, drug delivery, and cancer therapy. Additionally, research into the synthesis of 4-Chlorobutyloxybenzyloxycalix[8]arene derivatives with modified chemical structures could lead to new and improved applications. Finally, further research into the biochemical and physiological effects of 4-Chlorobutyloxybenzyloxycalix[8]arene could lead to new insights into its potential therapeutic applications.

Synthesis Methods

4-Chlorobutyloxybenzyloxycalix[8]arene can be synthesized through a variety of methods, including the Suzuki-Miyaura coupling reaction and the Ullmann reaction. The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction that uses an organoboron reagent to form a carbon-carbon bond between two aryl or alkenyl halides. The Ullmann reaction is a palladium-catalyzed cross-coupling reaction that uses an organocopper reagent to form a carbon-carbon bond between two aryl or alkenyl halides.

properties

IUPAC Name

49,50,51,52,53,54,55,56-octakis(4-chlorobutoxy)-5,11,17,23,29,35,41,47-octakis(phenylmethoxy)nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C144H152Cl8O16/c145-57-25-33-65-153-137-113-73-115-83-130(162-98-106-43-11-2-12-44-106)85-117(138(115)154-66-34-26-58-146)75-119-87-132(164-100-108-47-15-4-16-48-108)89-121(140(119)156-68-36-28-60-148)77-123-91-134(166-102-110-51-19-6-20-52-110)93-125(142(123)158-70-38-30-62-150)79-127-95-136(168-104-112-55-23-8-24-56-112)96-128(144(127)160-72-40-32-64-152)80-126-94-135(167-103-111-53-21-7-22-54-111)92-124(143(126)159-71-39-31-63-151)78-122-90-133(165-101-109-49-17-5-18-50-109)88-120(141(122)157-69-37-29-61-149)76-118-86-131(163-99-107-45-13-3-14-46-107)84-116(139(118)155-67-35-27-59-147)74-114(137)82-129(81-113)161-97-105-41-9-1-10-42-105/h1-24,41-56,81-96H,25-40,57-80,97-104H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORVRNRWIZPXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=CC(=C2OCCCCCl)CC3=CC(=CC(=C3OCCCCCl)CC4=CC(=CC(=C4OCCCCCl)CC5=CC(=CC(=C5OCCCCCl)CC6=C(C(=CC(=C6)OCC7=CC=CC=C7)CC8=C(C(=CC(=C8)OCC9=CC=CC=C9)CC2=C(C(=CC(=C2)OCC2=CC=CC=C2)CC2=C(C1=CC(=C2)OCC1=CC=CC=C1)OCCCCCl)OCCCCCl)OCCCCCl)OCCCCCl)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C144H152Cl8O16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2422.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobutyloxybenzyloxycalix[8]arene

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